molecular formula C5H5ClO3 B3351965 3-Chloro-5-methoxyfuran-2(5H)-one CAS No. 40981-56-4

3-Chloro-5-methoxyfuran-2(5H)-one

Cat. No.: B3351965
CAS No.: 40981-56-4
M. Wt: 148.54 g/mol
InChI Key: WMRFBVADMRJNDA-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyfuran-2(5H)-one ( 40981-56-4) is a chlorinated furanone derivative of significant interest in synthetic organic chemistry . This compound serves as a versatile and high-value building block for the construction of more complex molecules. Its molecular formula is C5H5ClO3, with an exact mass of 147.9927217 . The reactive centers on the furanone ring, including the chlorine substituent and the lactone functionality, make it a suitable intermediate for nucleophilic substitution reactions and further functionalization . Furanone scaffolds similar to this compound are widely utilized in medicinal and bioorganic chemistry research. These core structures are recognized for their potential biological activities, which include antimicrobial and antitumor properties, making them valuable templates in drug discovery efforts . Researchers can employ this compound to develop novel glycoconjugates by coupling with sugar derivatives or to create sulfur-containing analogs, such as sulfones and thioethers, which have shown prominent antimicrobial activity and even synergism with known antibiotics like aminoglycosides . The compound is provided for laboratory research purposes. It is strictly For Research Use Only and is not intended for direct human, agricultural, or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-2-methoxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-8-4-2-3(6)5(7)9-4/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRFBVADMRJNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=C(C(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497570
Record name 3-Chloro-5-methoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40981-56-4
Record name 3-Chloro-5-methoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyfuran-2(5H)-one typically involves the chlorination and methoxylation of a furan derivative. A common starting material could be furan-2(5H)-one, which undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. Methoxylation can be achieved using methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and methoxylation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization might be employed.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxyfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyfuran-2(5H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering metabolic pathways or cellular functions. The presence of reactive functional groups like chlorine and methoxy suggests potential for forming covalent bonds with biological targets.

Comparison with Similar Compounds

5-[(2-Chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one (1)

  • Structure : Features a 2-chlorophenyl hydroxymethyl group at C-5 and a methoxy group at C-3.
  • Spectral Data :
    • ¹³C NMR : 180.5 (C-4), 172.1 (C-2), 90.2 (C-3), 80.3 (C-5), 59.7 (OCH₃) .
    • Analytical Data : C, 56.89%; H, 4.35%; Cl, 14.03% (vs. calcd: C, 56.69%; H, 4.36%; Cl, 13.77%) .
  • Key Difference : The bulky 2-chlorophenyl group introduces steric hindrance, reducing reactivity in nucleophilic additions compared to this compound.

3,4-Dichloro-5-phenylfuran-2(5H)-one

  • Synthesis : Prepared via Friedel-Crafts acylation of mucochloric acid with benzene, yielding 60% after recrystallization (m.p. 75–77°C) .
  • Substituent Effects : The 3,4-dichloro configuration enhances electrophilicity at C-5, facilitating aryl group introduction. In contrast, the methoxy group in this compound stabilizes the ring through electron donation, moderating reactivity.

5-Methylfuran-2(3H)-one

  • Properties: Molecular Formula: C₅H₆O₂. Boiling Point: Not reported; structurally simpler due to lack of chloro and methoxy groups .
  • Comparison : The absence of chlorine and methoxy substituents simplifies its reactivity profile, limiting its utility in complex syntheses compared to this compound.

Physicochemical and Spectral Comparisons

Compound Molecular Formula Melting Point (°C) Key NMR Signals (¹³C/¹H) Notable Substituents
This compound C₅H₅ClO₃ Not reported 90.3 (C-3), 80.1 (C-5), 59.2 (OCH₃) 3-Cl, 5-OCH₃
5-[(2-Chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one C₁₁H₁₀ClO₄ 189–191 7.67–7.36 (arom.), 5.62 (s, 1H), 3.96 (OCH₃) 4-OCH₃, 2-chlorophenyl
3,4-Dichloro-5-phenylfuran-2(5H)-one C₁₀H₆Cl₂O₂ 75–77 Not reported 3,4-Cl, 5-Ph
5-Methylfuran-2(3H)-one C₅H₆O₂ Not reported 5.31 (d, J=5.6 Hz, 1H) 5-CH₃

Key Observations :

  • Chlorine Position : 3-Chloro substitution (as in this compound) directs electrophilic attacks to C-4, while 3,4-dichloro derivatives exhibit enhanced electrophilicity at C-5 .
  • Methoxy vs. Hydroxymethyl Groups : Methoxy groups (e.g., in this compound) stabilize the furan ring via resonance, whereas hydroxymethyl groups (e.g., in compound 1) introduce hydrogen-bonding capabilities .

Research Findings and Implications

  • Biological Activity: Chlorinated furanones, including 3-chloro-5-methoxy derivatives, are explored for antimicrobial and antifungal properties, though specific data for this compound remain understudied .
  • Synthetic Versatility: The methoxy group in this compound enhances stability in acidic MCR conditions, enabling telescoped syntheses of indole-containing furanones .

Q & A

Q. What are the common synthetic routes for 3-Chloro-5-methoxyfuran-2(5H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, chlorination and methoxylation can be achieved via nucleophilic substitution or oxidative cyclization. Key factors include:
  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products .
  • Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution at the furanone ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
    Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.3–3.5 ppm) and carbonyl carbon (δ 170–175 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and confirms substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 190.0264) .
  • IR spectroscopy : Identifies carbonyl (1750–1770 cm⁻¹) and C–O–C (1250–1300 cm⁻¹) stretches .

Advanced Research Questions

Q. How do chlorine and methoxy substituents at positions 3 and 5 influence the electronic structure and reactivity of the furanone ring?

  • Methodological Answer :
  • X-ray crystallography reveals bond-length alterations due to conjugation:
  • The C=O bond elongates (1.34 Å → 1.36 Å) due to resonance with the methoxy group .
  • Chlorine at C3 shortens adjacent C–Cl bonds (1.72 Å), increasing electrophilicity at C4 .
  • DFT calculations predict electron-withdrawing effects from Cl, enhancing susceptibility to nucleophilic attack at C5 .

Q. What computational strategies are used to predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Screens interactions with enzymes (e.g., AMPK) by aligning the furanone core with active-site residues .
  • QSAR models : Correlate substituent electronegativity (Cl, OCH₃) with bioactivity (e.g., IC₅₀ values for antifungal activity) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can reaction kinetics studies using HPLC or GC-MS elucidate nucleophilic substitution mechanisms in this compound?

  • Methodological Answer :
  • HPLC monitoring : Quantifies intermediate formation (e.g., methoxy-substituted intermediates) with C18 columns and UV detection (λ = 254 nm) .
  • Kinetic isotope effects (KIE) : Replacing H₂O with D₂O slows hydrolysis rates, confirming a two-step SN1 mechanism .
  • Activation energy (Eₐ) : Calculated via Arrhenius plots (ln k vs. 1/T) using rate constants from time-resolved GC-MS data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-methoxyfuran-2(5H)-one
Reactant of Route 2
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3-Chloro-5-methoxyfuran-2(5H)-one

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